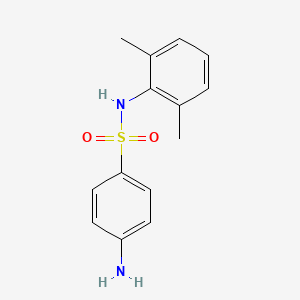

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJZPNSHJNCXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285530 | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-47-3 | |

| Record name | Sulfanilo-2,6-xylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction with 4-Nitrobenzenesulfonyl Chloride

The most common method involves reacting 2,6-dimethylaniline with 4-nitrobenzenesulfonyl chloride under basic conditions. The nitro group is subsequently reduced to an amine.

Procedure :

- Sulfonylation :

- Nitro Reduction :

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | >98% |

| Reaction Scale | 100 g–1 kg (industrial) |

| Byproducts | <2% des-nitro derivatives |

One-Pot Synthesis via Ammonium Salt Intermediate

Chlorination-Reduction Sequence

A patent (US4401833A) describes a scalable process using ammonium salts of 2,6-dimethylaniline for selective chlorination, followed by sulfonylation and reduction.

Procedure :

- Ammonium Salt Formation :

- 2,6-Dimethylaniline is treated with HCl gas in carbon tetrachloride to form the hydrochloride salt.

Chlorination :

Sulfonylation and Reduction :

Advantages :

- Avoids nitro intermediates, reducing side reactions.

- Suitable for continuous flow reactors.

Electrochemical Paired Synthesis

Reductive Coupling of Dinitrobenzene

A tunable electrochemical method (Nature, 2019) enables direct synthesis of sulfonamides using dinitrobenzene (DNB) and arylsulfinic acids.

Procedure :

- Electrolysis :

- Cathode : DNB reduced to nitroso intermediate at −0.4 V vs. Ag/AgCl.

- Anode : Arylsulfinic acid oxidized to sulfonyl radical.

Key Features :

- Solvent-free, green chemistry approach.

- Tunable potential controls product selectivity.

Industrial-Scale Hydrogenation of Nitro Precursors

Catalytic Hydrogenation Optimization

Large-scale production uses nickel catalysts for nitro group reduction, as described in CN101863777A.

Procedure :

- Hydrogenation :

- Purification :

- Recrystallization from ethanol yields >99.5% purity.

Economic Metrics :

| Metric | Value |

|---|---|

| Catalyst Reuse Cycles | 10–15 |

| Production Cost | $120/kg (1000 kg batch) |

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Sulfonylation | 88–95 | Industrial | High |

| Ammonium Salt Route | 75–85 | Pilot Plant | Moderate |

| Electrochemical | 78 | Lab-Scale | Low |

| Catalytic Hydrogenation | 95–99 | Industrial | High |

Environmental Impact

- Electrochemical Synthesis : Minimal waste, no toxic solvents.

- Nickel Catalysis : Requires heavy metal disposal protocols.

Critical Challenges and Solutions

Byproduct Formation

Catalyst Deactivation

- Issue : Pd/C poisons in nitro reductions.

- Solution : Pre-treatment with H₂S to stabilize catalyst activity.

化学反应分析

Types of Reactions

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

Chemistry

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activities , particularly its interactions with enzymes and proteins. It influences critical cellular processes by interacting with serine/threonine-protein kinases, which are essential for cell cycle regulation and metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. It has shown promise as an antimicrobial agent , with significant activity against various bacterial strains . Additionally, its role in inhibiting carbonic anhydrases (CAs) suggests potential therapeutic applications in treating conditions like glaucoma and edema .

Industry

The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity.

Biochemical Properties

The compound's interactions with specific molecular targets are crucial for its biological activity:

| Property | Description |

|---|---|

| Biological Targets | Serine/threonine kinases, carbonic anhydrases |

| Enzyme Affinity | High binding affinity to carbonic anhydrases (CAs) |

| Cellular Effects | Alters gene expression related to metabolic pathways |

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial drug candidate .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for therapeutic applications. Theoretical models predict favorable absorption, distribution, metabolism, and excretion (ADME) profiles:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High volume of distribution |

| Metabolism | Hepatic metabolism anticipated |

| Excretion | Renal excretion likely |

作用机制

The mechanism of action of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4-aminobenzenesulfonamide: A precursor in the synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide.

2,6-dimethylphenylamine: Another precursor used in the synthesis.

Sulfanilic acid: A related sulfonamide compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group enhances its stability and reactivity compared to other sulfonamides.

生物活性

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various therapeutic areas.

This compound exhibits significant interactions with various enzymes and proteins. It is known to influence critical cellular processes by interacting with serine/threonine-protein kinases, which play vital roles in cell cycle regulation and meiosis. The compound's ability to alter gene expression related to metabolic pathways further underscores its importance in cellular metabolism.

The biological activity of this compound primarily stems from its ability to bind to specific molecular targets. This binding can inhibit or activate enzyme functions, leading to alterations in biochemical pathways essential for cellular function. The compound has been shown to inhibit carbonic anhydrases (CAs), particularly CA I and XIII, demonstrating nanomolar affinities .

Mechanisms Involved:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, disrupting their normal activity.

- Gene Expression Modulation : It affects the transcription of genes involved in metabolic processes.

- Cell Signaling Pathway Alteration : Changes in signaling pathways can lead to varied cellular responses, impacting overall cell function .

Biological Activity Studies

Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains suggests potential applications as an antimicrobial agent. Additionally, research indicates its role in modulating perfusion pressure and coronary resistance in isolated rat heart models .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial drug.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models predict its absorption, distribution, metabolism, and excretion (ADME) properties using various computational tools. These studies suggest favorable pharmacokinetic profiles that warrant further investigation .

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High volume of distribution |

| Metabolism | Hepatic metabolism anticipated |

| Excretion | Renal excretion likely |

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonation and amidation steps. For example, a related compound (2,4-dimethyl-N-(2,6-dimethylphenyl)benzenesulfonamide) was synthesized by reacting m-xylene with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by reaction with 2,6-dimethylaniline. Purification via recrystallization from ethanol yielded prismatic crystals suitable for X-ray analysis . Derivatives of 4-aminobenzenesulfonamide can also be synthesized using substituted acyl chlorides, with characterization via NMR (δ 1H and 13C) and mass spectrometry (e.g., Waters Micro-Mass ZQ 2000) to confirm purity and structure .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/n) with unit cell parameters (e.g., a = 12.021 Å, b = 7.5458 Å, c = 16.837 Å, β = 92.324°). Key structural features include a gauche conformation at the S–N bond (torsion angle ≈ -60.0°) and intermolecular N–H⋯O(S) hydrogen bonds forming chain-like packing. Comparative studies of analogs (e.g., 2,4-dimethyl vs. 3,5-dimethyl substituents) reveal substituent-dependent torsional strain and hydrogen-bonding networks .

Q. What analytical techniques are critical for characterizing sulfonamide derivatives?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, NH2 groups at δ 4.5–5.5 ppm).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 276.354 for C14H16N2O2S) .

- X-ray Diffraction : Resolves bond lengths (e.g., S–O ≈ 1.43 Å) and angles (e.g., O–S–O ≈ 119°) for conformational analysis .

Advanced Research Questions

Q. How do substituent variations on the sulfonamide core influence molecular conformation and intermolecular interactions?

- Methodological Answer : Substituents alter torsional angles and hydrogen-bonding capacity. For example:

- Electron-withdrawing groups (e.g., Cl, F) increase planarity at the S–N bond, enhancing π-stacking.

- Bulky groups (e.g., 2,6-dimethylphenyl) induce gauche conformations, reducing packing efficiency. Comparative studies of analogs (e.g., 2,4-dichloro vs. 2,6-dimethyl derivatives) show substituent-dependent hydrogen-bond donor/acceptor ratios, impacting solubility and crystallinity .

Q. What computational approaches predict the binding affinity of sulfonamides to biological targets like triose phosphate isomerase (TPI)?

- Methodological Answer : Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) are used. For example:

- Docking Scores : SulfaE (ΔG = -6.84 kcal/mol) and SulfaC (ΔG = -7.10 kcal/mol) showed higher affinity for TPI due to fluorinated aryl interactions .

- MD Simulations : Trajectory analysis (RMSD, RMSF) identifies stable binding poses and key residues (e.g., Lys12, His95) for mutagenesis studies .

Q. How can hydrogen-bonding patterns in sulfonamide crystals inform drug design?

- Methodological Answer : Hydrogen-bond motifs (e.g., chains, dimers) correlate with solubility and bioavailability. For instance:

- N–H⋯O(S) chains in this compound enhance thermal stability (T_m > 200°C) but reduce aqueous solubility.

- Co-crystallization with carboxylic acids can disrupt chain packing, improving dissolution rates .

Q. What strategies optimize the synthesis of sulfonamide derivatives for high-throughput screening?

- Methodological Answer :

- Parallel Synthesis : Use automated reactors to vary substituents (e.g., aryl, alkyl) on the sulfonamide core.

- Flow Chemistry : Enhances yield and purity by controlling reaction parameters (e.g., temperature, residence time) during sulfonation .

- Quality Control : Pair LC-MS with cheminformatics tools (e.g., OpenBabel) to rapidly validate libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。